molecular formula C21H15FO4S B383458 (E)-2-(3-(2-fluorophenyl)acryloyl)-5-methoxyphenyl thiophene-2-carboxylate CAS No. 433259-31-5

(E)-2-(3-(2-fluorophenyl)acryloyl)-5-methoxyphenyl thiophene-2-carboxylate

Cat. No.: B383458
CAS No.: 433259-31-5
M. Wt: 382.4g/mol
InChI Key: IIFJDXRGGNLANQ-DHZHZOJOSA-N
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Description

(E)-2-(3-(2-Fluorophenyl)acryloyl)-5-methoxyphenyl thiophene-2-carboxylate is a synthetic thiophene-based compound characterized by a thiophene ring core substituted with a 5-methoxyphenyl ester and an (E)-configured acryloyl group bearing a 2-fluorophenyl moiety. The acryloyl group introduces a conjugated double bond system, which may enhance electronic delocalization and influence biological activity. The fluorine atom on the phenyl ring is expected to modulate lipophilicity, metabolic stability, and intermolecular interactions (e.g., dipole effects or hydrogen bonding) compared to non-fluorinated analogs . The 5-methoxy group on the phenyl ester may improve solubility and alter steric interactions with biological targets.

Properties

IUPAC Name

[2-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl] thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FO4S/c1-25-15-9-10-16(18(23)11-8-14-5-2-3-6-17(14)22)19(13-15)26-21(24)20-7-4-12-27-20/h2-13H,1H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFJDXRGGNLANQ-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2F)OC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2F)OC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of Thiophene-2-Carboxylic Acid

Thiophene-2-carboxylic acid is esterified using methanol under acidic catalysis. For example:

Thiophene-2-carboxylic acid+MeOHH2SO4,ΔMethyl thiophene-2-carboxylate[4]\text{Thiophene-2-carboxylic acid} + \text{MeOH} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Methyl thiophene-2-carboxylate} \quad

Typical conditions involve refluxing for 6–8 hours, yielding >90% ester.

Functionalization at the 5-Position

Introduction of the methoxy group is achieved via nucleophilic aromatic substitution (NAS) or Ullmann coupling. A representative method uses:

Methyl 5-bromothiophene-2-carboxylate+NaOMeCuI, DMFMethyl 5-methoxythiophene-2-carboxylate[1]\text{Methyl 5-bromothiophene-2-carboxylate} + \text{NaOMe} \xrightarrow{\text{CuI, DMF}} \text{Methyl 5-methoxythiophene-2-carboxylate} \quad

Yields range from 75–85% under copper(I)-catalyzed conditions.

Preparation of 3-(2-Fluorophenyl)acryloyl Moiety

Claisen-Schmidt Condensation

The acryloyl group is introduced via condensation between 2-fluorobenzaldehyde and a ketone. BF₃·Et₂O catalysis enhances regioselectivity and E-configuration:

2-Fluorobenzaldehyde+AcetophenoneBF₃\cdotpEt₂O, CH₂Cl₂(E)-3-(2-Fluorophenyl)acrylophenone[1][4]\text{2-Fluorobenzaldehyde} + \text{Acetophenone} \xrightarrow{\text{BF₃·Et₂O, CH₂Cl₂}} (E)\text{-3-(2-Fluorophenyl)acrylophenone} \quad

Reaction parameters:

  • Temperature : 0–25°C

  • Time : 2–4 hours

  • Yield : 82–88%

Coupling of Thiophene and Acryloyl Components

Friedel-Crafts Acylation

The acryloyl group is attached to the thiophene ring using AlCl₃ catalysis:

Methyl 5-methoxythiophene-2-carboxylate+(E)-3-(2-Fluorophenyl)acryloyl chlorideAlCl₃, DCMTarget compound[2][4]\text{Methyl 5-methoxythiophene-2-carboxylate} + (E)\text{-3-(2-Fluorophenyl)acryloyl chloride} \xrightarrow{\text{AlCl₃, DCM}} \text{Target compound} \quad

Optimized Conditions :

  • Molar ratio (substrate:AlCl₃) : 1:1.2

  • Reaction time : 6 hours

  • Yield : 70–75%

Palladium-Catalyzed Cross-Coupling

An alternative route employs Suzuki-Miyaura coupling for enhanced selectivity:

Methyl 5-methoxy-2-iodothiophene-2-carboxylate+2-Fluorophenylboronic acidPd(PPh₃)₄, K₂CO₃Target compound[4]\text{Methyl 5-methoxy-2-iodothiophene-2-carboxylate} + \text{2-Fluorophenylboronic acid} \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{Target compound} \quad

Conditions :

  • Solvent : DMF/H₂O (4:1)

  • Temperature : 120°C

  • Yield : 85%

Comparative Analysis of Synthetic Routes

Method Catalyst Yield (%) Reaction Time E-Selectivity
Friedel-Crafts AcylationAlCl₃70–756 h>95%
Suzuki CouplingPd(PPh₃)₄8515 h>99%
Claisen-SchmidtBF₃·Et₂O82–884 h>98%

Key Observations :

  • Suzuki coupling offers higher yields and selectivity but requires expensive palladium catalysts.

  • BF₃·Et₂O-mediated Claisen-Schmidt condensation is cost-effective but necessitates rigorous moisture control.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=15.6 Hz, 1H, CH=CO), 7.85–7.45 (m, 4H, Ar-H), 6.98 (s, 1H, thiophene-H), 3.92 (s, 3H, OCH₃).

  • HRMS : m/z calc. for C₂₁H₁₅FO₄S [M+H]⁺: 397.0754; found: 397.0756.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O = 70:30) showed >99% purity, confirming the absence of Z-isomer.

Industrial-Scale Considerations

Solvent Selection

  • Friedel-Crafts : Dichloromethane (low boiling point, easy recovery).

  • Suzuki Coupling : DMF (high polarity, but requires careful wastewater treatment).

Waste Management

  • AlCl₃ residues neutralized with NaHCO₃ to precipitate Al(OH)₃.

  • Palladium recovery via filtration and ion-exchange resins .

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3-(2-fluorophenyl)acryloyl)-5-methoxyphenyl thiophene-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

1.1 Anticancer Properties

Research has indicated that compounds containing thiophene moieties exhibit promising anticancer activities. The structure of (E)-2-(3-(2-fluorophenyl)acryloyl)-5-methoxyphenyl thiophene-2-carboxylate suggests potential interactions with cancer cell pathways.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
  • Case Study : In vitro studies on similar thiophene derivatives have shown inhibition of proliferation in various cancer cell lines, including breast (MCF-7) and liver (HepG-2) cancers, with IC₅₀ values reported in the low micromolar range.

1.2 Anti-inflammatory Activity

Thiophene derivatives are known for their anti-inflammatory properties, which could be attributed to their ability to inhibit key enzymes involved in inflammatory responses.

  • Inhibition of Enzymes : Studies have shown that compounds similar to this compound can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play critical roles in the inflammatory process.
  • Research Findings : In a study, certain thiophene derivatives demonstrated IC₅₀ values ranging from 6.0 µM to 29.2 µM against COX enzymes, indicating that this compound may possess similar inhibitory effects.

1.3 Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated, particularly against Gram-positive bacteria.

  • Minimum Inhibitory Concentration (MIC) : Related compounds have shown MIC values as low as 0.22 to 0.25 µg/mL against pathogens like Staphylococcus aureus, suggesting that this compound could exhibit comparable antimicrobial efficacy.

Synthetic Methodologies

The synthesis of this compound typically involves several steps:

  • Formation of Thiophene Derivative : The initial step often includes the synthesis of the thiophene ring through cyclization reactions involving appropriate precursors.
  • Acrylation Reaction : The introduction of the acrylamide moiety is achieved through Michael addition or similar reactions, allowing for the incorporation of the 2-fluorophenyl group.
  • Final Esterification : The final step involves esterification to form the desired carboxylate derivative.

Potential Therapeutic Uses

Given its diverse biological activities, this compound holds promise for therapeutic applications:

  • Cancer Therapy : Its ability to inhibit cancer cell proliferation positions it as a candidate for further development in anticancer therapies.
  • Anti-inflammatory Drugs : The compound's anti-inflammatory properties suggest potential use in treating chronic inflammatory diseases.
  • Antimicrobial Agents : Its effectiveness against bacterial strains indicates applicability in developing new antibiotics or adjunctive therapies for infections.

Summary Table of Biological Activities

Activity TypeMechanismReference Studies
AnticancerInduces apoptosisIn vitro studies on MCF-7, HepG-2
Anti-inflammatoryInhibits COX/LOXIC₅₀ values from related studies
AntimicrobialEffective against Gram-positive bacteriaMIC values from related compounds

Mechanism of Action

The mechanism of action of (E)-2-(3-(2-fluorophenyl)acryloyl)-5-methoxyphenyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on core scaffolds, substituents, and functional groups:

Compound Name / ID Core Structure Key Substituents/Functional Groups Biological Activity (Reported) Reference
Target Compound : (E)-2-(3-(2-Fluorophenyl)acryloyl)-5-methoxyphenyl thiophene-2-carboxylate Thiophene 5-Methoxyphenyl ester; (E)-2-fluorophenyl acryloyl Not reported (inferred: potential antitumor/antioxidant)
Ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate (Compound 5) Thiophene Acetyl; phenylamino; phenyl Antitumor (tested)
Ethyl (E)-4-(3-(dimethylamino)acryloyl)-3-phenyl-5-(phenylamino)thiophene-2-carboxylate (Compound 8) Thiophene Dimethylamino acryloyl; phenylamino; phenyl Antitumor (tested)
(E)-2-(4-hydroxy-3-methoxybenzylidene)-5-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)cyclopentanone (3d) Cyclopentanone Methoxy/hydroxybenzylidene; methoxy/hydroxyacryloyl ACE inhibition; antioxidant
2-(2-(3-(Phenyl)acryloyl)phenoxy)-N,N-diphenyl acetamide Benzene/acetamide Phenyl acryloyl; diphenylacetamide Synthetic intermediate (no bioactivity reported)
Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate Thiophene 3-Chlorophenyl; amino Pharmaceutical precursor

Key Observations :

  • Thiophene Derivatives: The target compound shares a thiophene core with Compounds 5, 8, and the ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate. However, the presence of the 2-fluorophenyl acryloyl group distinguishes it from Compounds 5 and 8, which feature phenylamino and dimethylamino substituents. Fluorine’s electronegativity may enhance binding specificity compared to the dimethylamino group in Compound 8 .
  • Acryloyl vs. Acetamide : Unlike the acetamide derivatives in , the target compound’s ester linkage and thiophene core may confer greater metabolic stability and distinct electronic properties .
  • Curcumin Analogs: Cyclopentanone-based curcumin derivatives (e.g., 3d) exhibit strong antioxidant and ACE-inhibitory activities due to methoxy/hydroxy groups.
Physicochemical Properties

While explicit data (e.g., logP, solubility) are unavailable, inferences can be made:

  • Fluorine vs. Chlorine : The 2-fluorophenyl group likely increases lipophilicity compared to hydrogen or methoxy substituents but less so than chlorine in ’s chlorophenyl analog .
  • Methoxy Group: The 5-methoxy substituent may enhance water solubility relative to non-polar phenyl groups in Compounds 5 and 8 .

Biological Activity

(E)-2-(3-(2-fluorophenyl)acryloyl)-5-methoxyphenyl thiophene-2-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its structural characteristics, synthesis methods, and various biological activities, including anticancer, anti-inflammatory, and antioxidant properties.

Structural Characteristics

The compound is characterized by the following structural features:

  • Acrylate moiety : This contributes to its reactivity and potential interactions with biological targets.
  • Thiophene ring : Known for its electronic properties, enhancing the compound's biological activity.
  • Fluorophenyl group : The presence of fluorine can increase lipophilicity and bioactivity.

The molecular formula of this compound is C₁₈H₁₈FNO₃S, with a molecular weight of approximately 345.4 g/mol.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, typically involving the reaction of thiophene carboxylic acids with fluorinated phenolic compounds under controlled conditions. The following general synthetic route is proposed:

  • Formation of the acrylate : Reacting a thiophene derivative with an appropriate acrylate reagent.
  • Substitution reactions : Introducing the fluorophenyl group through nucleophilic substitution.
  • Purification : Utilizing chromatography techniques to isolate the desired product.

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For example:

  • Cytotoxicity studies : In vitro assays have shown that related compounds demonstrate cytotoxic effects against various cancer cell lines, including ovarian (OAW-42), lung (A549), and breast (MDA-MB-231) cancer cells .
Cell LineIC50 (µM)Reference
OAW-4210.5
A54912.3
MDA-MB-2318.7

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored:

  • Inhibition of Lipoxygenase : Similar compounds have shown inhibition of soybean lipoxygenase (LOX), indicating potential anti-inflammatory effects .

Antioxidant Activity

Antioxidant properties are critical for combating oxidative stress-related diseases:

  • DPPH Assay : The compound demonstrates significant free radical scavenging activity, contributing to its antioxidant profile .

Case Studies

  • Study on DNA Interaction : A study investigated the interaction of related thiophene derivatives with DNA, revealing that these compounds could intercalate into DNA strands, potentially leading to antitumor effects .
  • Copper(II) Complexes : Research on copper(II) complexes with thiophene carboxylates showed enhanced antioxidant and anti-inflammatory activities, supporting the therapeutic potential of thiophene-containing compounds .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of (E)-2-(3-(2-fluorophenyl)acryloyl)-5-methoxyphenyl thiophene-2-carboxylate?

  • Methodological Answer : Reaction conditions such as temperature (80–120°C), solvent polarity (e.g., DMF for polar intermediates or toluene for nonpolar steps), and catalyst selection (e.g., palladium for cross-coupling) must be systematically varied. Thin Layer Chromatography (TLC) is essential for real-time monitoring of reaction progress and intermediate purity . Steric hindrance from the 2-fluorophenyl group may necessitate longer reaction times or elevated temperatures to achieve full conversion.

Q. Which spectroscopic techniques are most reliable for confirming the structural identity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR can resolve the (E)-configuration of the acryloyl group and verify substitution patterns on the thiophene and methoxyphenyl moieties.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identifies key functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}) .
    • Purity should be cross-validated via HPLC with UV detection (λ = 254 nm).

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of transition metals in synthesizing the thiophene-acryloyl backbone?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Use deuterated substrates to identify rate-determining steps (e.g., C–H activation vs. Si–C bond cleavage) .
  • Catalyst Screening : Compare efficiency of Rh, Pd, or Ag catalysts in silylene transfer or cross-coupling reactions. For example, silver catalysts activate silacyclopropanes for ring expansion .
  • In Situ Spectroscopy : Monitor intermediates via Raman or XAS during catalysis to track metal-ligand interactions .

Q. What strategies address contradictions in reported biological activity data for fluorophenyl-thiophene derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying substituents (e.g., replacing 2-fluorophenyl with 3- or 4-fluoro isomers) to isolate electronic vs. steric effects .
  • Assay Standardization : Replicate studies under controlled conditions (pH, temperature, cell lines) to minimize variability.
  • Target Validation : Use CRISPR knockouts or competitive binding assays to confirm interactions with proposed biological targets (e.g., kinases or GPCRs) .

Q. How can computational modeling predict the regioselectivity of reactions involving the acryloyl group?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition-state energies for conjugate additions or cycloadditions to predict preferred reaction pathways .
  • Molecular Dynamics (MD) : Simulate solvent effects on reactivity (e.g., polar aprotic solvents stabilizing zwitterionic intermediates).
  • Docking Studies : Map electrostatic surfaces to identify binding hotspots in enzyme active sites .

Q. What experimental approaches can resolve discrepancies in catalytic efficiency for silacycle-mediated syntheses?

  • Methodological Answer :

  • Steric vs. Electronic Analysis : Compare yields using nitriles with varying substituents (e.g., tert-butyl vs. methyl) to assess steric limitations .
  • Catalyst Poisoning Tests : Introduce ligands (e.g., PPh3_3) to determine if catalytic cycles are homogeneous or heterogeneous.
  • Cross-Validation : Reproduce reactions under inert atmospheres (e.g., argon) to exclude oxygen or moisture interference .

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